![molecular formula C22H24Cl2FN5O3 B12303127 [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-cloro-2-fluoroanilino)-7-metoxiquinazolin-6-il] 2,4-dimetilpiperazina-1-carboxilato; clorhidrato es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinazolina, un anillo de piperazina y múltiples grupos funcionales como cloro, flúor y sustituyentes metoxi. Estas características estructurales contribuyen a su diversa reactividad química y posibles actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [4-(3-cloro-2-fluoroanilino)-7-metoxiquinazolin-6-il] 2,4-dimetilpiperazina-1-carboxilato; clorhidrato generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de quinazolina, seguido de la introducción de los grupos anilino, metoxi y piperazina. Los reactivos comunes utilizados en estas reacciones incluyen derivados de anilina, benzaldehídos sustituidos con metoxi y piperazina. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para asegurar altos rendimientos y pureza del producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso de producción. Además, se utilizan métodos de purificación como cristalización, cromatografía y recristalización para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
[4-(3-cloro-2-fluoroanilino)-7-metoxiquinazolin-6-il] 2,4-dimetilpiperazina-1-carboxilato; clorhidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio se pueden emplear para reducir grupos funcionales específicos dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
[4-(3-cloro-2-fluoroanilino)-7-metoxiquinazolin-6-il] 2,4-dimetilpiperazina-1-carboxilato; clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos que se dirigen a vías moleculares específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de [4-(3-cloro-2-fluoroanilino)-7-metoxiquinazolin-6-il] 2,4-dimetilpiperazina-1-carboxilato; clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en las vías de señalización celular, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Bromo-3-(trifluorometil)anilina
- Compuestos de azufre
- Haluros de plomo de metilamonio
Singularidad
En comparación con compuestos similares, [4-(3-cloro-2-fluoroanilino)-7-metoxiquinazolin-6-il] 2,4-dimetilpiperazina-1-carboxilato; clorhidrato se destaca por su combinación única de grupos funcionales y características estructurales. Esta singularidad contribuye a su diversa reactividad química y posibles actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
IUPAC Name |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVBAZHARMVMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
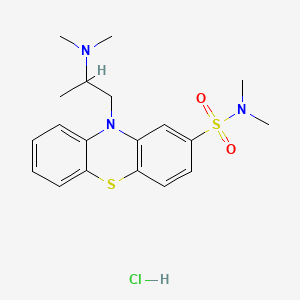
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)

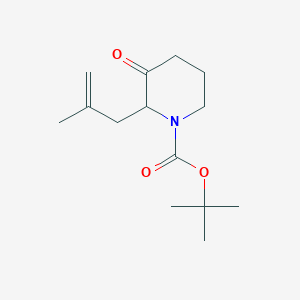
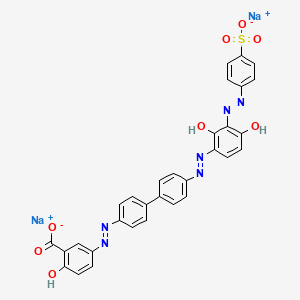

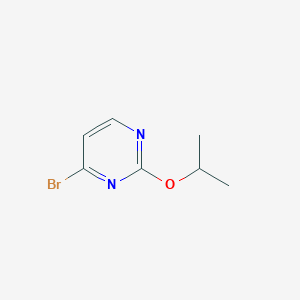
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)
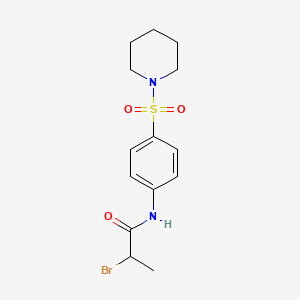

![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)
